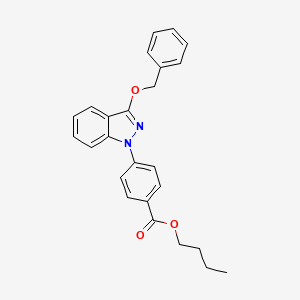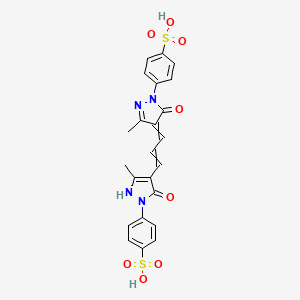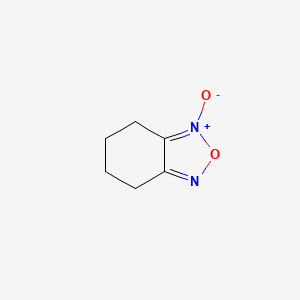
Benzoic acid, 2-ethoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-ethoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes an ester linkage, an ethoxy group, a methoxy group, and a dimethylaminoethyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-ethoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride typically involves esterification and subsequent reactions to introduce the ethoxy, methoxy, and dimethylaminoethyl groups. The process may include:
Esterification: Benzoic acid reacts with ethanol in the presence of a strong acid catalyst to form ethyl benzoate.
Methoxylation: The ethyl benzoate undergoes a methoxylation reaction to introduce the methoxy group.
Ethoxylation: The compound is further reacted with ethyl iodide to introduce the ethoxy group.
Amination: Finally, the compound undergoes a reaction with dimethylamine to introduce the dimethylaminoethyl group, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-ethoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dimethylaminoethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-ethoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-ethoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester and amine groups allow it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2-(dimethylamino)ethyl ester: Lacks the ethoxy and methoxy groups.
Benzoic acid, 2-methoxy-, ethyl ester: Lacks the dimethylaminoethyl group.
Benzoic acid, ethyl ester: Lacks both the methoxy and dimethylaminoethyl groups.
Uniqueness
The presence of both ethoxy and methoxy groups, along with the dimethylaminoethyl group, makes benzoic acid, 2-ethoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride unique
Eigenschaften
CAS-Nummer |
23958-98-7 |
|---|---|
Molekularformel |
C14H22ClNO4 |
Molekulargewicht |
303.78 g/mol |
IUPAC-Name |
2-(2-ethoxy-3-methoxybenzoyl)oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C14H21NO4.ClH/c1-5-18-13-11(7-6-8-12(13)17-4)14(16)19-10-9-15(2)3;/h6-8H,5,9-10H2,1-4H3;1H |
InChI-Schlüssel |
YDQBNGBTJRHPQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC=C1OC)C(=O)OCC[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







-methanone](/img/structure/B13744928.png)







![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)
